molecular formula C16H16 B1247397 trans-1,2-Diphenylcyclobutane CAS No. 20071-09-4

trans-1,2-Diphenylcyclobutane

Cat. No.: B1247397
CAS No.: 20071-09-4
M. Wt: 208.3 g/mol
InChI Key: AERGGMDNGDDGPI-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1,2-Diphenylcyclobutane: is an organic compound characterized by a cyclobutane ring with two phenyl groups attached at the 1 and 2 positions in a trans configuration. This compound is notable for its unique structural properties and its relevance in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Thermal Dimerization of Styrene: One of the primary methods for synthesizing trans-1,2-Diphenylcyclobutane involves the thermal dimerization of styrene.

    Photochemical Reactions: Another method involves the photochemical dimerization of styrene.

Industrial Production Methods: While the above methods are primarily used in laboratory settings, industrial production of this compound may involve optimized versions of these reactions, often with catalysts and specific reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products:

    Oxidation: Diketones, quinones.

    Reduction: Cyclobutane derivatives.

    Substitution: Functionalized aromatic compounds.

Mechanism of Action

The mechanism by which trans-1,2-Diphenylcyclobutane exerts its effects largely depends on the specific reaction or application. In chemical reactions, the compound’s reactivity is influenced by the strain in the cyclobutane ring and the electronic effects of the phenyl groups. These factors dictate the compound’s behavior in various chemical environments .

Comparison with Similar Compounds

    cis-1,2-Diphenylcyclobutane: The cis isomer of 1,2-Diphenylcyclobutane, which differs in the spatial arrangement of the phenyl groups.

    1,1-Diphenylcyclobutane: A compound with both phenyl groups attached to the same carbon atom on the cyclobutane ring.

Uniqueness:

Properties

IUPAC Name

[(1R,2R)-2-phenylcyclobutyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERGGMDNGDDGPI-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201034434
Record name trans-1,2-Diphenylcyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201034434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20071-09-4
Record name 1,2-Diphenylcyclobutane, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020071094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-1,2-Diphenylcyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201034434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIPHENYLCYCLOBUTANE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45NXD7K68B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-1,2-Diphenylcyclobutane
Reactant of Route 2
Reactant of Route 2
trans-1,2-Diphenylcyclobutane
Reactant of Route 3
Reactant of Route 3
trans-1,2-Diphenylcyclobutane
Reactant of Route 4
Reactant of Route 4
trans-1,2-Diphenylcyclobutane
Reactant of Route 5
trans-1,2-Diphenylcyclobutane
Reactant of Route 6
Reactant of Route 6
trans-1,2-Diphenylcyclobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.